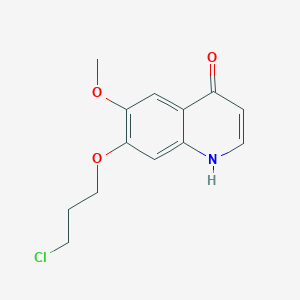
7-(3-Chloropropoxy)-6-methoxyquinolin-4-OL
Cat. No. B8779224
M. Wt: 267.71 g/mol
InChI Key: FKVXDOFJNJRXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08993566B2
Procedure details


Intermediate IV (150 g, 0.44 mol) was added to glacial acetic acid (8 v/w, 1200 mL). The mixture was warmed up to 40° C. After Intermediate IV was dissolved completely, iron powder (123.1 g, 2.20 mol) was slowly added in batch. The mixture was warmed up to 80° C. and reacted under mechanical stirring for 2 h. After completion of the reaction, the reaction solution was filtered by suction when it is still hot. The filtrate was collected. After cooling the filtrate, a great deal of solid separated out and was filtered by suction to produce a lutescens solid. The filtered cake was dissolved in glacial acetic acid. The mixture was stirred at 80° C. for about 30 min, and was filtered by suction again when it is still hot. The filtrate was collected. After cooling the filtrate, a solid separated out and was filtered by suction to produce a lutescens solid. The solids were combined, and washed with water several times until the filtrate became neutral. The filtered cake was dried to produce a pale yellow solid (79 g) in a yield of 65%.





Name
Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([C:14](=[O:20])/[CH:15]=[CH:16]/N(C)C)=[C:8]([N+:21]([O-])=O)[CH:7]=1>C(O)(=O)C.[Fe]>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]2[C:9]([C:14](=[O:20])[CH:15]=[CH:16][NH:21]2)=[CH:10][C:11]=1[O:12][CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCOC1=CC(=C(C=C1OC)C(\C=C\N(C)C)=O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCOC1=CC(=C(C=C1OC)C(\C=C\N(C)C)=O)[N+](=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
123.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under mechanical stirring for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed up to 80° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reacted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction solution was filtered by suction when it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was collected
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a great deal of solid separated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered by suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a lutescens solid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 80° C. for about 30 min
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered by suction again when it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was collected
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a solid separated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered by suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a lutescens solid
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water several times until the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtered cake was dried
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCCOC1=C(C=C2C(C=CNC2=C1)=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 79 g | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 67.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
